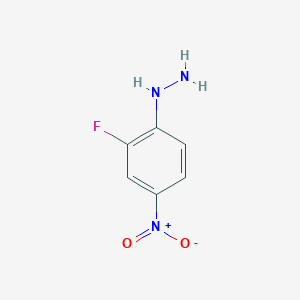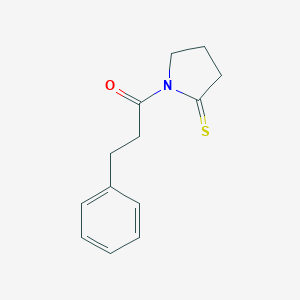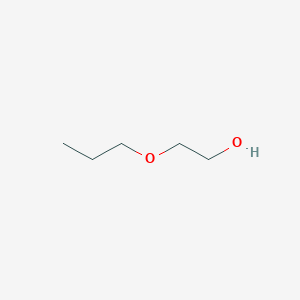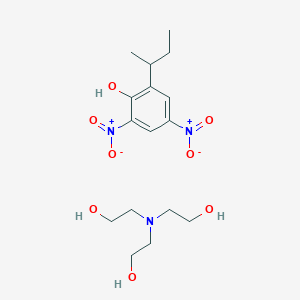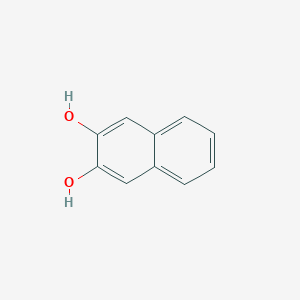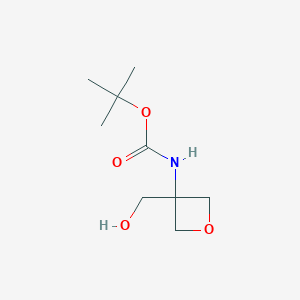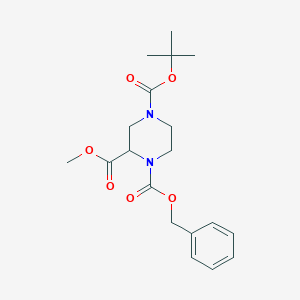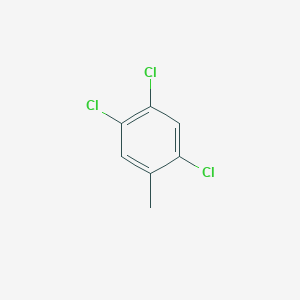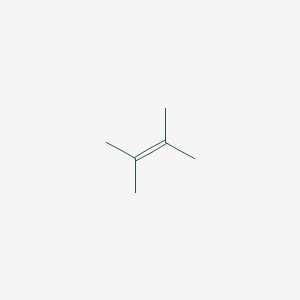
2,3-Dimethyl-2-butene
Overview
Description
It is a colorless liquid with a boiling point of approximately 73°C and a density of 0.708 g/mL at 25°C . This compound is characterized by its double bond between the second and third carbon atoms, with two methyl groups attached to each of these carbons.
Mechanism of Action
Mode of Action
The compound’s mode of action is primarily through chemical reactions. For instance, it undergoes ozonolysis in the dark to yield a hydroxyl radical . This reaction involves the addition of ozone (O3) to the double bond of 2,3-Dimethyl-2-butene, forming an ozonide intermediate, which then decomposes to yield the hydroxyl radical .
Biochemical Pathways
Its reaction product, the hydroxyl radical, is a highly reactive species that can participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
The primary result of this compound’s action is the production of hydroxyl radicals . These radicals are highly reactive and can cause oxidative damage to various cellular components, including proteins, lipids, and DNA. This can lead to cellular dysfunction and potentially contribute to various pathological conditions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reaction with ozone to produce hydroxyl radicals occurs in the dark . Therefore, light exposure could potentially influence this reaction. Additionally, the presence of other chemical species in the environment could also affect its reactions and the products formed.
Biochemical Analysis
Biochemical Properties
It is known to undergo reactions such as ozonolysis, yielding hydroxyl radicals . It can also form adducts with thianthrene cation radical tetrafluoroborate at low temperatures .
Molecular Mechanism
It is known to undergo ozonolysis, a reaction that can yield hydroxyl radicals . Hydroxyl radicals are highly reactive and can cause oxidative damage to various biomolecules, potentially affecting cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-2-butene can be synthesized through various methods. One common approach involves the dehydration of 2,3-dimethyl-2-butanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol is heated with the acid to produce the desired alkene .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-2-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form saturated hydrocarbons under specific conditions.
Common Reagents and Conditions:
Oxidation: Ozone (O3) is commonly used for ozonolysis.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: N-bromoacetamide in diethyl ether.
Major Products:
Oxidation: Hydroxyl radicals.
Reduction: Saturated hydrocarbons.
Substitution: Brominated derivatives.
Scientific Research Applications
2,3-Dimethyl-2-butene has several applications in scientific research:
Biology: It is employed in studies involving molecular transformations and radical reactions.
Medicine: While not directly used as a drug, it serves as a model compound in pharmaceutical research to study reaction mechanisms.
Comparison with Similar Compounds
2,3-Dimethyl-1-butene: Another isomer with a different position of the double bond.
3,3-Dimethyl-1-butene: A compound with a similar structure but different reactivity.
2,3-Dimethylbutane: A saturated hydrocarbon with no double bonds.
Uniqueness: 2,3-Dimethyl-2-butene is unique due to its specific double bond position and the presence of two methyl groups on each carbon of the double bond. This structure imparts distinct reactivity patterns, making it valuable in various chemical reactions and industrial applications .
Properties
IUPAC Name |
2,3-dimethylbut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-5(2)6(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLLSSPDPJPLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060339 | |
| Record name | 2-Butene, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS] | |
| Record name | 2,3-Dimethyl-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9986 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
126.0 [mmHg] | |
| Record name | 2,3-Dimethyl-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9986 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
563-79-1 | |
| Record name | 2,3-Dimethyl-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylethylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butene, 2,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butene, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dimethyl-2-butene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UQ4B3F5JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-Dimethyl-2-butene?
A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol. []
Q2: Are there any notable spectroscopic features of this compound?
A2: Yes, its C-H stretching vibrations have been studied in the gas phase using infrared spectroscopy. Three distinct bands are observed, corresponding to the out-of-plane C-H (a), in-plane C-H (s), and olefinic C-H (l) bonds. []
Q3: Is this compound stable in the presence of oxygen?
A3: No, this compound reacts with ozone (O3) in the gas phase. [, , , , ] This reaction has been extensively studied, and various products have been identified, including organic hydroperoxides, hydrogen peroxide, and carbonyl compounds like acetone. [, ]
Q4: How does the stability of this compound change when enclosed in zeolite NaY?
A4: Research suggests that zeolite NaY significantly stabilizes the excited charge-transfer state of this compound-O2 complexes. [] This stabilization is substantial, shifting the absorption spectrum by more than 10,000 cm−1 (300 nm) compared to solutions or high-pressure O2 gas. []
Q5: Can this compound be used in acylation reactions?
A5: Yes, this compound reacts with acetic anhydride to yield 3,3,4-Trimethyl-4-penten-2-one. This reaction can be catalyzed by various catalysts, including zinc chloride, [] stannous chloride dihydrate (SnCl2·2H2O), [] and solid-supported H3PO4. [, ]
Q6: How does the choice of catalyst influence the acylation of this compound with acetic anhydride?
A6: Different catalysts show varying levels of effectiveness in this reaction. Zinc chloride requires specific molar ratios with this compound for optimal yield. [] Similarly, SnCl2·2H2O shows the best results at specific catalyst-to-olefin ratios and reaction times. [] The choice of support for H3PO4 also influences the yield of 3,3,4-Trimethyl-4-penten-2-one. [, ]
Q7: Have computational methods been applied to study this compound reactions?
A7: Yes, density functional theory (DFT) calculations have been used to understand the dimerization of propene, where this compound is a possible product. [] DFT has also been employed to study the formation of intermediates during the ozonolysis of this compound. []
Q8: What insights have computational studies provided regarding the ozonolysis of this compound?
A8: DFT calculations have been crucial in identifying and characterizing the elusive Criegee intermediate (CI) and secondary ozonide (SOZ) formed during this reaction. [] These studies, coupled with experimental observations, have improved our understanding of the ozonolysis mechanism.
Q9: What is the main reaction pathway of this compound with iodine monochloride (ICl)?
A9: this compound undergoes electrophilic addition with ICl. [] This reaction proceeds via anti-stereospecific addition, meaning the iodine and chlorine atoms add to opposite sides of the double bond. [] The reaction mechanism likely involves the formation of both 1:1 and 1:2 alkene–ICl molecular complexes. []
Q10: Does this compound participate in photochemical reactions?
A10: Yes, it undergoes photo-oxygenation when dye-supported solid particles are used as photosensitizers. [] The reaction rate depends on the light absorption rate and the concentration of this compound. [] It also undergoes [2+2] photocycloaddition with various compounds, including 1,4-diphenyl-1,3-butadiyne, [, ] 1,4-di-t-butyl-1,3-butadiyne, [] and 5(E)-styryl-1,3-dimethyluracil. []
Q11: What is unique about the photoreaction of this compound with 1,4-diphenyl-1,3-butadiyne?
A11: Alongside the expected [2 + 2] photocycloadduct, a [2 + 2 + 2] photoadduct is also formed in this reaction. [, ] The formation of this unusual product highlights the complexity of photochemical reactions involving this compound.
Q12: Are there reactions where this compound acts as a reactant and a product?
A12: Yes, computational studies suggest that this compound can be a product of the dimerization of propene catalyzed by Brønsted acid sites in zeolite SAPO-5. []
Q13: What analytical techniques are commonly employed in studying this compound reactions?
A13: Various techniques are utilized, including gas chromatography (GC) with flame ionization detection (FID), [, , ] high-performance liquid chromatography (HPLC), [, ] Fourier transform infrared (FTIR) spectroscopy, [, , ] and mass spectrometry (MS). [, ]
Q14: What are the environmental implications of the ozonolysis of this compound?
A14: The reaction of this compound with ozone contributes to the formation of atmospheric hydroxyl radicals (OH). [, ] These radicals play a crucial role in atmospheric chemistry, impacting air quality and climate.
Q15: Have any studies quantified the OH radical yield from the ozonolysis of this compound?
A15: Yes, research conducted in the EUPHORE atmospheric simulation chamber determined the OH radical yield to be 1.00 ± 0.25. [] This high yield underscores the significance of this reaction in atmospheric processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
